Reactivity of 3-Chloropyridine Boronic Acid vs. 2-Chloropyridine Boronic Acid in Ligand-Free Suzuki Coupling
In a study of ligand-free Suzuki coupling, 2-chloropyridine boronic acid afforded the coupled product in 76% yield, whereas 3-chloropyridine boronic acid was essentially unreactive, showing the critical impact of chloro-substituent position on reactivity [1].
| Evidence Dimension | Isolated yield of Suzuki coupling product |
|---|---|
| Target Compound Data | Essentially unreactive (0% yield) |
| Comparator Or Baseline | 2-chloropyridine boronic acid: 76% yield |
| Quantified Difference | 76 percentage point difference |
| Conditions | Pd(OAc)2 (0.5 mol%), Na2CO3, H2O/DMF, 60 °C, 12 h |
Why This Matters
This demonstrates that 3-chloro-4-pyridineboronic acid hydrate requires specialized reaction conditions, and its use is not a direct substitute for other chloropyridine boronic acids, making it a unique reagent for specific synthetic routes.
- [1] Hu, H.; Ge, C.; Zhang, A.; Ding, L. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules 2009, 14 (9), 3153–3160. View Source
